3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline
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Overview
Description
3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline is an organic compound that features a methoxymethyl group attached to an aniline ring, which is further substituted with a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of aniline derivatives with methoxymethyl chloride and pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and pyridin-3-ylmethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(methoxymethyl)-N-(pyridin-2-ylmethyl)aniline
- 3-(methoxymethyl)-N-(pyridin-4-ylmethyl)aniline
- 3-(ethoxymethyl)-N-(pyridin-3-ylmethyl)aniline
Uniqueness
3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline is unique due to the specific positioning of the methoxymethyl and pyridin-3-ylmethyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(methoxymethyl)-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C14H16N2O/c1-17-11-12-4-2-6-14(8-12)16-10-13-5-3-7-15-9-13/h2-9,16H,10-11H2,1H3 |
InChI Key |
ZAJMFVXJJTZMQM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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